4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
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Overview
Description
“4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes chloro, dimethylphenyl, and nitro-pyrazole groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” typically involves multi-step organic reactions. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the nitro group: Nitration reactions using nitric acid and sulfuric acid.
Chlorination: Introduction of the chloro group using chlorinating agents like thionyl chloride.
Attachment of dimethylphenyl groups: This can be done through Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the dimethylphenyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology
Medicine
Research into its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
Use in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of “4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3,5-diphenyl-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1H-pyrazole
- 4-nitro-1H-pyrazole
Uniqueness
The unique combination of chloro, dimethylphenyl, and nitro-pyrazole groups in “4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H22ClN5O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
4-chloro-3,5-bis(3,4-dimethylphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C23H22ClN5O2/c1-14-5-7-18(9-16(14)3)22-21(24)23(19-8-6-15(2)17(4)10-19)28(26-22)13-27-12-20(11-25-27)29(30)31/h5-12H,13H2,1-4H3 |
InChI Key |
JXLGTWDNUSCKHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)Cl)C |
Origin of Product |
United States |
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